2-(2-Bromophenyl)-1,1-diphenylethene

Organolithium Chemistry Halogen-Lithium Exchange Regioselective Functionalization

2-(2-Bromophenyl)-1,1-diphenylethene (CAS 4707-75-9) is a brominated triarylethylene derivative belonging to the diphenylethene (DPE) structural class, a core scaffold widely recognized for aggregation-induced emission (AIE) and as a versatile intermediate in cross-coupling chemistry. The compound features a vinyl-linked ortho-bromophenyl group conjugated with two terminal phenyl rings, resulting in a molecular formula of C20H15Br and a molecular weight of 335.2 g/mol.

Molecular Formula C20H15Br
Molecular Weight 335.2 g/mol
CAS No. 4707-75-9
Cat. No. B13831637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)-1,1-diphenylethene
CAS4707-75-9
Molecular FormulaC20H15Br
Molecular Weight335.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CC2=CC=CC=C2Br)C3=CC=CC=C3
InChIInChI=1S/C20H15Br/c21-20-14-8-7-13-18(20)15-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H
InChIKeyUSPFRABACBOMJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenyl)-1,1-diphenylethene (CAS 4707-75-9) for OLED and Organic Synthesis Applications: A Procurement-Focused Baseline Overview


2-(2-Bromophenyl)-1,1-diphenylethene (CAS 4707-75-9) is a brominated triarylethylene derivative belonging to the diphenylethene (DPE) structural class, a core scaffold widely recognized for aggregation-induced emission (AIE) and as a versatile intermediate in cross-coupling chemistry [1]. The compound features a vinyl-linked ortho-bromophenyl group conjugated with two terminal phenyl rings, resulting in a molecular formula of C20H15Br and a molecular weight of 335.2 g/mol [2]. The ortho-bromine substitution pattern imparts distinct electronic and steric characteristics that differentiate it from its para-isomer and other halogenated DPE analogs, particularly influencing its reactivity in metal-catalyzed coupling reactions and its photophysical behavior [3]. As a synthetic building block, it serves as a key precursor for the construction of extended π-conjugated systems, including blue fluorophores for organic light-emitting diodes (OLEDs) and complex polyphenylene architectures [4].

Why 2-(2-Bromophenyl)-1,1-diphenylethene Cannot Be Casually Substituted with Other Brominated DPE Analogs


Direct substitution of 2-(2-Bromophenyl)-1,1-diphenylethene with its para-isomer (CAS 18648-66-3) or other halogenated diphenylethenes in synthetic or materials research protocols is inadvisable due to profound differences in regioselectivity and functional behavior. The ortho-bromine substitution enables a unique, well-characterized sequential lithiation pathway—first halogen-lithium exchange at the vinyl position, followed by directed ortho-metalation of a neighboring phenyl ring—that is stereoelectronically inaccessible to the para-substituted analog [1]. This dual reactivity profile provides access to a structurally diverse array of 2-substituted DPE derivatives and fused heterocycles that cannot be obtained using the para-isomer under identical conditions [2]. Furthermore, the ortho-bromine atom's proximity to the conjugated π-system exerts a distinct heavy-atom effect on photoluminescence quantum yield compared to the para-isomer, a critical consideration for optoelectronic applications where bromine acts as a luminescence quencher [3]. The quantitative evidence presented below establishes the specific, measurable dimensions along which this compound materially diverges from its closest comparators.

Quantitative Evidence Guide for 2-(2-Bromophenyl)-1,1-diphenylethene (CAS 4707-75-9) versus Closest Analogs


Sequential Mono- and Dilithiation Yields for Ortho-Bromo versus Para-Bromo DPE Isomers

2-(2-Bromophenyl)-1,1-diphenylethene undergoes a well-documented, highly regioselective sequential lithiation protocol. Initial halogen-lithium exchange with n-butyllithium/TMEDA at -100 °C in pentane affords 2-lithio-1,1-diphenylethene exclusively, which reacts with electrophiles to yield 2-substituted DPEs (compounds 5–8) in high yields [1]. Critically, the ortho-bromine substitution enables a second, site-specific lithiation step: further treatment with n-butyllithium/TMEDA results in direct ortho-lithiation of the Z-located phenyl ring to give a dilithium derivative, which forms disubstituted ethenes (compounds 11–13) or heterocycles (compounds 15–17) upon electrophilic quenching [2]. This dual reactivity is stereoelectronically unavailable to the para-isomer (2-(4-bromophenyl)-1,1-diphenylethene), which cannot undergo the second directed ortho-metalation step due to the distal positioning of the bromine atom [3].

Organolithium Chemistry Halogen-Lithium Exchange Regioselective Functionalization

Reactivity Profile in Palladium-Catalyzed Cross-Coupling: Ortho-Bromo DPE as a Versatile Electrophilic Partner

2-(2-Bromophenyl)-1,1-diphenylethene serves as an effective electrophilic partner in Suzuki-Miyaura cross-coupling reactions, a widely utilized method for constructing extended π-conjugated architectures . The ortho-bromo substitution provides sufficient steric accessibility for palladium-catalyzed coupling with arylboronic acids, enabling the synthesis of branched and hyperbranched polyphenylenes and liquid-crystalline materials [1]. In contrast, the chloro analog (2-(2-chlorophenyl)-1,1-diphenylethene, CAS 20333-62-4) exhibits significantly lower reactivity in Suzuki couplings due to the stronger C–Cl bond (bond dissociation energy: C–Br ~ 285 kJ/mol vs. C–Cl ~ 327 kJ/mol), necessitating harsher reaction conditions or specialized catalysts that can compromise functional group tolerance [2]. This reactivity differential positions the bromo derivative as the preferred electrophile for routine Pd-catalyzed coupling protocols in both academic and industrial synthetic workflows.

Suzuki-Miyaura Coupling Cross-Coupling Chemistry Conjugated Polymer Synthesis

Synthetic Accessibility and Purification: 80% Isolated Yield from 1,1-Diphenylethene

2-(2-Bromophenyl)-1,1-diphenylethene is readily synthesized via direct bromination of 1,1-diphenylethene (CAS 530-48-3) in CCl₄, yielding the product in 80% isolated yield after purification by two consecutive distillations [1]. The crude product is obtained as a solid with spectroscopic data (IR, ¹H NMR, ¹³C NMR) matching literature reports, confirming structural fidelity [2]. The reported boiling point is 100–104 °C at 0.1 mbar, and the melting point is 40–41 °C, facilitating straightforward purification by distillation or recrystallization [3]. In comparison, the parent compound 1,1,2,2-tetraphenylethene (TPE, CAS 632-51-9) requires more complex multi-step syntheses, and the para-bromo isomer (2-(4-bromophenyl)-1,1-diphenylethene) exhibits a higher melting point (reported ~79 °C), which may influence handling and formulation characteristics in different application contexts [4].

Bromination Preparative Chemistry Synthetic Intermediate

Heavy-Atom Effect on Photoluminescence: Ortho-Bromo as a Controlled Quencher versus Para-Bromo

Bromine substituents on diphenylethene scaffolds exert a heavy-atom effect that modulates photoluminescence quantum yield (ΦF) through enhanced intersystem crossing. The ortho-bromine substitution in 2-(2-bromophenyl)-1,1-diphenylethene positions the heavy atom in closer proximity to the conjugated π-system than the para-isomer, resulting in a more pronounced quenching effect in solution [1]. This differential quenching can be exploited in aggregation-induced emission (AIE) studies, where the balance between solution-state quenching and solid-state emission enhancement informs the design of turn-on fluorescent probes and OLED emitters [2]. While direct quantitative ΦF comparisons for this specific compound pair are limited in the open literature, class-level inferences from brominated DPE and triphenylethylene systems indicate that ortho-substitution produces a measurably greater reduction in solution-state quantum yield than para-substitution under identical conditions, a parameter critical for applications requiring high solid-state emission with minimal solution-state background [3].

Aggregation-Induced Emission Heavy-Atom Effect Photoluminescence Quantum Yield

Optimal Research and Industrial Application Scenarios for 2-(2-Bromophenyl)-1,1-diphenylethene (CAS 4707-75-9)


Synthesis of Structurally Diversified Diphenylethene Derivatives via Sequential Lithiation

Researchers requiring access to a broad range of 2-substituted diphenylethenes and fused heterocycles should prioritize this ortho-bromo isomer. Its ability to undergo two distinct, regioselective lithiation steps enables the preparation of mono- and disubstituted DPE derivatives (compounds 5–8 and 11–13) and heterocycles (15–17) that are inaccessible from the para-isomer [1]. This scenario is particularly valuable in medicinal chemistry and materials discovery, where small structural modifications can dramatically alter biological activity or optoelectronic performance.

Building Block for Pd-Catalyzed Cross-Coupling in Conjugated Polymer and OLED Precursor Synthesis

For chemists engaged in the synthesis of branched polyphenylenes, liquid-crystalline materials, and OLED emitters via Suzuki-Miyaura coupling, 2-(2-bromophenyl)-1,1-diphenylethene offers an optimal balance of reactivity and functional group tolerance [2]. Its C–Br bond undergoes efficient oxidative addition under mild conditions (0–80 °C), providing a practical advantage over the less reactive chloro analog, which requires harsher conditions that may degrade sensitive functional groups [3]. This makes the compound a preferred electrophilic monomer for constructing extended π-conjugated systems with high structural fidelity.

Precursor for Blue Fluorophores in Non-Doped Organic Light-Emitting Diodes (OLEDs)

Diphenylethenyl-substituted phenyleneethynylene motifs, accessible from this brominated DPE precursor, have been successfully employed as blue fluorophores in OLED devices, achieving maximum external quantum efficiencies (ηext) of up to 2.4% [4]. More advanced DPE-based emitter designs have demonstrated non-doped OLEDs with EQE values reaching 4.9% and deep-blue emission (CIE coordinates 0.16, 0.04) [5]. The ortho-bromine substitution pattern provides a versatile handle for incorporating the DPE core into diverse emitter architectures, making this compound a strategic starting material for developing next-generation deep-blue OLED materials.

Aggregation-Induced Emission (AIE) Mechanistic Studies and Sensor Development

The position-dependent heavy-atom effect of the ortho-bromine substituent makes 2-(2-bromophenyl)-1,1-diphenylethene a valuable probe for investigating the relationship between molecular structure and AIE behavior [6]. Its measurable solution-state quenching, followed by emission enhancement upon aggregation, enables the development of turn-on fluorescent sensors for detecting nitro-compounds, volatile organic compounds, or biological analytes. The well-defined synthetic accessibility (80% yield from 1,1-diphenylethene) further supports its use in systematic structure-property relationship studies of AIE luminogens [7].

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